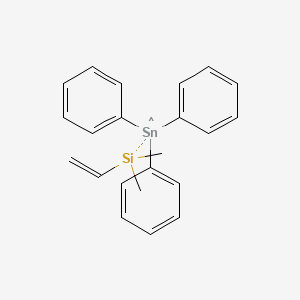
(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide typically involves the reaction of 4-morpholinopiperidine with suitable reagents to introduce the hydroxy and acetimidamide functionalities. One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its morpholinopiperidine moiety is known to interact with proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatile chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholinopiperidine: A related compound with similar structural features.
4-(4-Morpholinopiperidin-1-yl)aniline: Another compound with a morpholinopiperidine moiety.
Uniqueness
(Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H22N4O2 |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(4-morpholin-4-ylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H22N4O2/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13) |
Clave InChI |
YNZVBAUMJPLBOU-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CCC1N2CCOCC2)C/C(=N/O)/N |
SMILES canónico |
C1CN(CCC1N2CCOCC2)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


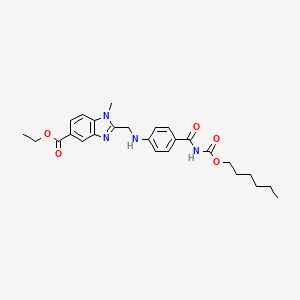

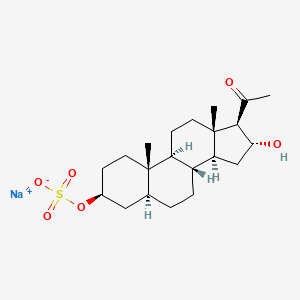
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
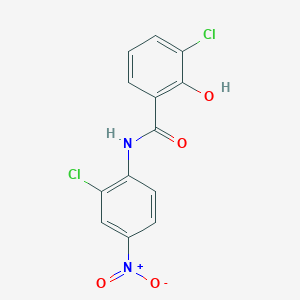
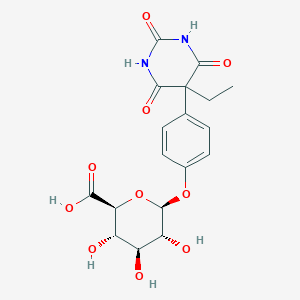
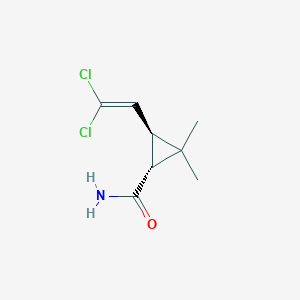
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
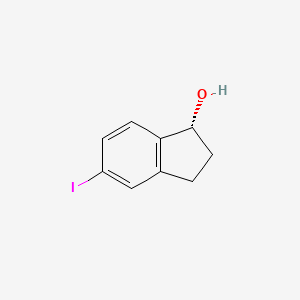

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)

